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Compound of Interest

Compound Name: JNJ 303

Cat. No.: B1673013

Disclaimer: Publicly available information on a compound with the specific identifier "IJNJ-
3989303" in the context of glucose metabolism is not available. This technical guide will
provide an in-depth overview of a key Johnson & Johnson (Janssen Pharmaceuticals)
compound, Canagliflozin, which plays a significant role in regulating glucose metabolism.
Additionally, a brief overview of another investigational compound, JNJ-38431055, is included
to provide a broader perspective on the company's research in this therapeutic area.

Canagliflozin: A Sodium-Glucose Co-transporter 2
(SGLT2) Inhibitor
Introduction

Canagliflozin (marketed as Invokana) is an orally administered medication developed by
Janssen Pharmaceuticals, a Johnson & Johnson company, for the treatment of type 2 diabetes
mellitus.[1] It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2)
inhibitors.[2][3] Canagliflozin improves glycemic control by increasing urinary glucose excretion,
and it has also demonstrated significant cardiovascular and renal protective benefits in clinical
trials.[4][5][6]

Mechanism of Action and Signaling Pathway

Canagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, a
protein responsible for the reabsorption of approximately 90% of the glucose filtered by the
kidneys.[3][7] By inhibiting SGLT2 in the proximal renal tubules, canagliflozin reduces the
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reabsorption of glucose from the filtrate back into the bloodstream.[2][8] This leads to a
lowering of the renal threshold for glucose and a subsequent increase in urinary glucose
excretion, thereby reducing plasma glucose concentrations in an insulin-independent manner.

[3][8]

Beyond its primary effect on SGLT2, canagliflozin also has a mild inhibitory effect on SGLT1,
which is found in the intestines and to a lesser extent in the kidneys.[8] This dual inhibition may
contribute to its overall glucose-lowering effects.[8] Some studies also suggest that
canagliflozin can activate AMP-activated protein kinase (AMPK) by inhibiting mitochondrial
function, which may contribute to some of its metabolic benefits.[9]
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Figure 1: Mechanism of Action of Canagliflozin.

Quantitative Data

The clinical development program for canagliflozin has generated extensive quantitative data
on its efficacy and safety. The following tables summarize key findings from various clinical
trials.

Table 1: Pharmacokinetic Properties of Canagliflozin
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Parameter Value Reference
Oral Bioavailability ~65% [10]
Time to Peak Plasma
) 1-2 hours [10]
Concentration (Tmax)
Plasma Protein Binding 99% (mainly to albumin) [11]
Terminal Half-life (100 mg
10.6 hours [10]
dose)
Terminal Half-life (300 mg
13.1 hours [10]
dose)
) O-glucuronidation via UGT1A9
Metabolism [11]
and UGT2B4
Excretion ~33% in urine, ~60% in feces [10]

Table 2: Efficacy of Canagliflozin in Type 2 Diabetes (26-week data)

Canagliflozin Canagliflozin
Parameter Placebo Reference
100 mg 300 mg
Change in
+0.14 -0.77 -1.03 [12]
HbAlc (%)
Change in
Fasting Plasma +8 -27 -35 [12]
Glucose (mg/dL)
Change in Body
_ -0.5 2.5 -3.4 [12]
Weight (%)
Change in
Systolic Blood
-0.1 -4.3 -5.0 [12]
Pressure
(mmHg)

Table 3: Cardiovascular and Renal Outcomes (CANVAS Program)
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Hazard Ratio

. . 95% Confidence
Outcome (Canagliflozin vs. Reference
Interval
Placebo)

Major Adverse
Cardiovascular Events  0.86 0.75-0.97 [5]
(MACE)
Hospitalization for

_ 0.67 0.52-0.87 [4]
Heart Failure
Progression of

o 0.73 0.67-0.79 [13]

Albuminuria
40% Reduction in
eGFR, Renal Death, 0.60 0.47 -0.77 [5]

or ESRD

Experimental Protocols

The evaluation of SGLT2 inhibitors like canagliflozin involves a series of preclinical and clinical

studies. A common preclinical experimental workflow to assess the in vivo efficacy of a novel

SGLT2 inhibitor is outlined below.

Experimental Workflow: In Vivo Efficacy Assessment in a Diabetic Mouse Model
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Figure 2: In Vivo Efficacy Assessment Workflow.
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JNJ-38431055: A GPR119 Receptor Agonist
Introduction

JNJ-38431055 is a novel, orally available, and selective agonist of the G protein-coupled
receptor 119 (GPR119).[14] GPR119 is expressed in pancreatic B-cells and intestinal L-cells,
and its activation is thought to stimulate insulin secretion and the release of incretin hormones
like glucagon-like peptide-1 (GLP-1).[15]

Mechanism of Action and Signaling Pathway

As a GPR119 agonist, JNJ-38431055 was designed to enhance glucose-dependent insulin
secretion and promote the release of incretins.[14] The activation of GPR119 by an agonist
leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (CAMP)
levels.[15] In pancreatic B-cells, elevated cAMP enhances glucose-stimulated insulin secretion.
In intestinal L-cells, increased cAMP promotes the secretion of GLP-1, which in turn potentiates
insulin release from the pancreas.[15]
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Figure 3: GPR119 Agonist Signaling Pathway.

Clinical Development and Outcomes

Clinical studies with JNJ-38431055 in subjects with type 2 diabetes showed that while the
compound was well-tolerated, it demonstrated limited glucose-lowering efficacy.[16] Single-
dose administration of JNJ-38431055 did show a decrease in glucose excursion during an oral
glucose tolerance test.[16] However, multiple-dose administration did not result in a significant
alteration of the 24-hour weighted mean glucose.[16] These findings suggest that while the
GPR119 pathway is a plausible target for the treatment of type 2 diabetes, JNJ-38431055 did
not translate its preclinical promise into robust clinical efficacy.[16]
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Table 4: Summary of JNJ-38431055 Clinical Trial Findings

Parameter Observation Reference

Well-tolerated, not associated
Safety ) ) [16]
with hypoglycemia

o Dose-proportional plasma
Pharmacokinetics ) [14]
exposure, ~13-hour half-life

) ) Decreased glucose excursion
Single-Dose Efficacy ) [16]
in OGTT

) ) No significant change in 24-
Multiple-Dose Efficacy ) [16]
hour weighted mean glucose

) Increased post-meal GLP-1
Incretin Effect ) [16]
and GIP concentrations

This technical guide provides a comprehensive overview of Canagliflozin as a key Johnson &
Johnson compound for the regulation of glucose metabolism, supported by quantitative data
and visualizations of its mechanism and experimental evaluation. The inclusion of JNJ-
38431055 offers insight into the broader research and development landscape within the
company for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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